The synthesis of Cimifugin 4'-O-beta-D-glucopyranoside can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. The enzymatic approach typically utilizes glycosyltransferases that catalyze the transfer of sugar moieties to the aglycone (cimifugin), resulting in the formation of the glucoside.
Technical details often include high-performance liquid chromatography (HPLC) for purification and characterization of the synthesized product .
Cimifugin 4'-O-beta-D-glucopyranoside features a complex structure characterized by a chromone backbone with a glucopyranoside moiety attached at the 4' position. The structural representation can be summarized as follows:
Cimifugin 4'-O-beta-D-glucopyranoside can undergo various chemical reactions typical of glycosides:
These reactions are crucial for understanding its metabolic pathways and pharmacokinetics in biological systems .
The mechanism of action of Cimifugin 4'-O-beta-D-glucopyranoside is primarily linked to its ability to modulate inflammatory pathways. Research indicates that it inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which play a critical role in inflammation and immune responses.
Experimental data suggest that these mechanisms contribute significantly to its therapeutic potential in treating conditions like psoriasis and other inflammatory disorders .
Cimifugin 4'-O-beta-D-glucopyranoside exhibits several notable physical and chemical properties:
Further analyses using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its purity and structural integrity .
Cimifugin 4'-O-beta-D-glucopyranoside has several applications in scientific research:
The growing interest in natural products has led to increased research on this compound, highlighting its significance in both pharmacology and biochemistry .
Cimifugin 4'-O-β-D-glucopyranoside is a chromone-derived natural product with the systematic IUPAC name (2S)-7-(hydroxymethyl)-4-methoxy-2-(2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one. Its molecular formula is C₂₂H₂₈O₁₁, corresponding to a molecular weight of 468.45 g/mol [1] [3]. The compound is registered under CAS number 1632110-81-6, with additional synonyms including "Cimifugin 4'-O-beta-D-glucopyranoside" and "Cimifugin β-D-glucoside" [1] [4] [10].
Table 1: Key Identifiers of Cimifugin 4'-O-β-D-glucopyranoside
Property | Value/Descriptor |
---|---|
CAS Number | 1632110-81-6 |
Molecular Formula | C₂₂H₂₈O₁₁ |
Molecular Weight | 468.45 g/mol |
IUPAC Name | (2S)-7-(hydroxymethyl)-4-methoxy-2-(2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}propan-2-yl)-2H,3H,5H-furo[3,2-g]chromen-5-one |
SMILES Notation | COC1=C2CC@@HC(C)(C)O[C@@H]1OC@HC@@HC@H[C@H]1O |
The compound features multiple chiral centers and a β-configured glycosidic bond linking the D-glucose moiety to the cimifugin aglycone at the 4'-position. The glucopyranosyl unit adopts the ^4C~1~ chair conformation, with absolute configurations at C1'' (anomeric carbon), C2'', C3'', C4'', and C5'' designated as S, R, S, S, and R, respectively [3] [5]. The β-orientation of the glycosidic bond is confirmed by a coupling constant (J = 7–8 Hz) in ¹H-NMR spectroscopy, indicative of diaxial proton relationships at the anomeric center [5]. The aglycone’s C2 position exhibits S-configuration, influencing the furanochromone ring’s three-dimensional orientation [5] [9]. This stereochemistry is critical for molecular recognition in biological systems.
Table 2: Physicochemical Profile
Property | Specification |
---|---|
Solubility (DMSO) | ≥15 mg/mL |
Melting Point | 118–120°C (for analogous glucoside) [7] |
Storage Conditions | –20°C, protected from light and moisture |
Purity Standards | ≥95% (HPLC) [10] |
Predicted Density | 1.53 g/cm³ [7] |
Cimifugin 4'-O-β-D-glucopyranoside differs from its parent aglycone, cimifugin, by the addition of a glucopyranosyl unit at the 4'-hydroxyl group. This modification increases its molecular weight by 162 Da (glucose minus H₂O) and significantly enhances hydrophilicity (cimifugin log P ≈ 1.8 vs. glucoside log P ≈ –1.2) [4] [6].
Crucially, it is a structural isomer of prim-O-glucosylcimifugin (CAS 80681-45-4), where glucosylation occurs at the 7-hydroxymethyl group instead of the 4'-position [7] [8]. This positional difference alters the compound’s hydrogen-bonding capacity and biological interactions:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7